TDP665759 - 787632-66-0

TDP665759

Catalog Number: EVT-283878
CAS Number: 787632-66-0
Molecular Formula: C31H34Cl2IN5O2
Molecular Weight: 706.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TDP665759 is an inhibitor of the Hdm2:p53 complex. It acts by suppressing human tumor cell proliferation in vitro and sensitizing tumors to doxorubicin in vivo.
Synthesis Analysis

The synthesis of TDP-665759 involves multiple steps, typically initiated from commercially available starting materials. The synthetic route generally requires specific organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations. Key steps in the synthesis may include:

  1. Formation of the Benzodiazepinedione Core: Initial reactions may involve the condensation of appropriate amines and carbonyl compounds.
  2. Functional Group Modifications: Subsequent steps often involve introducing various substituents to enhance biological activity.
  3. Purification Techniques: Advanced purification methods, such as chromatography, are employed to isolate the final product from by-products and unreacted materials.

Industrial-scale production would necessitate optimizing these synthetic routes to improve yield and scalability, potentially utilizing continuous flow reactors and stringent quality control measures to ensure product consistency.

Molecular Structure Analysis

TDP-665759 features a complex molecular structure characterized by a benzodiazepinedione core with multiple substituents. The structure can be described as follows:

  • Core Structure: The compound consists of a benzodiazepine framework, which is crucial for its biological activity.
  • Substituents: Notable substituents include:
    • A 4-chlorophenyl group
    • An amino group attached to a 2-amino-4-chlorophenyl moiety
    • A propyl chain linked to a methylpiperazine group

The precise arrangement of these groups influences the compound's interaction with target proteins, particularly its binding affinity to murine double minute 2 .

Chemical Reactions Analysis

TDP-665759 participates in several chemical reactions that can modify its structure and functionality:

  1. Oxidation: The compound can undergo oxidation reactions using agents like potassium permanganate or chromium trioxide, resulting in oxidized derivatives that may exhibit altered electronic properties.
  2. Reduction: Reduction reactions can modify specific functional groups within TDP-665759, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones on the benzodiazepinedione core.

The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied.

Mechanism of Action

TDP-665759 exerts its antitumor effects primarily by inhibiting the interaction between murine double minute 2 protein and tumor protein p53. This inhibition stabilizes p53, allowing it to activate downstream pathways responsible for cell cycle arrest and apoptosis induction. Additionally, TDP-665759 also interferes with the signal transducer and activator of transcription 3 signaling pathway, further enhancing its antitumor activity .

The mechanism can be summarized as follows:

  1. Inhibition of Murine Double Minute 2: By binding to murine double minute 2, TDP-665759 prevents it from promoting p53 degradation.
  2. Activation of Tumor Protein p53: Stabilized p53 accumulates in the nucleus, where it activates genes involved in cell cycle regulation and apoptosis.

This dual action underscores TDP-665759's potential as a therapeutic agent in cancer treatment .

Physical and Chemical Properties Analysis

TDP-665759 possesses distinct physical and chemical properties that are critical for its function:

  • Molecular Weight: Approximately 500 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Melting Point: Specific melting point data is not widely published but is critical for determining purity during synthesis.

These properties influence its bioavailability and interaction with biological targets .

Applications

TDP-665759 has several scientific applications across various fields:

  1. Cancer Research: It serves as a valuable tool compound for studying murine double minute 2-tumor protein p53 interactions and their implications in cancer biology.
  2. Drug Development: Its ability to induce apoptosis makes it a candidate for developing new anticancer therapies targeting p53 pathways.
  3. Biological Studies: Researchers utilize TDP-665759 to explore cellular mechanisms related to cell cycle regulation and apoptosis.
Introduction to TDP665759 in Oncological Research

Role of p53 Pathway Dysregulation in Human Carcinogenesis

The tumor suppressor protein p53, encoded by the TP53 gene, serves as a critical guardian of genomic integrity by inducing cell-cycle arrest, apoptosis, DNA repair, or senescence in response to cellular stress. Dysregulation of the p53 pathway occurs in >50% of human cancers, primarily through:

  • TP53 gene mutations (>70% are missense mutations), which impair DNA-binding capacity and transcriptional activity [2] [9].
  • MDM2 (HDM2 in humans) overexpression, which promotes p53 ubiquitination and proteasomal degradation via its E3 ligase activity [3] [5] [9].
  • Amplification of MDM2/MDM4 genes, observed in sarcomas, glioblastomas, and leukemias, leading to constitutive p53 suppression [3] [5].

This dysregulation enables uncontrolled proliferation, evasion of apoptosis, and genomic instability. Tumors retaining wild-type p53 often exhibit MDM2 overexpression, making the MDM2-p53 interaction a high-value therapeutic target [2] [9].

Table 1: Prevalence of p53 Pathway Alterations in Human Cancers

Cancer TypeTP53 Mutation FrequencyMDM2 Amplification Frequency
Ovarian Cancer96%<5%
Colorectal Cancer50%7%
Sarcoma20%30%
Glioblastoma35%14%

Data compiled from [2] [3] [9].

Emergence of MDM2/p53 Interaction Inhibitors as Therapeutic Targets

The MDM2-p53 interaction involves a well-defined structural interface: MDM2’s hydrophobic pocket binds p53’s transactivation domain (residues Phe19, Leu22, Trp23, Leu26). Inhibiting this interaction stabilizes p53, reactivating its tumor-suppressor functions [3] [5] [9]. Key milestones include:

  • Nutlins (e.g., RG7112): First potent small-molecule inhibitors (cis-imidazoline analogs) advancing to Phase I trials [5].
  • Spiro-oxindoles (e.g., MI-219): Designed to mimic p53’s Trp23 interaction, showing superior bioavailability [5].
  • Benzodiazepinediones (e.g., TDP-665759): Rigid diazepine scaffold enhancing binding specificity [4] [7].

Preclinical studies demonstrate that MDM2 inhibitors induce p53-dependent apoptosis in leukemia, lymphoma, and solid tumors with wild-type p53 [3] [5]. Challenges include on-target hematologic toxicity and compensatory MDMX overexpression [3].

Table 2: Key Mechanisms of MDM2-p53 Inhibitor Classes

Inhibitor ClassBinding MechanismRepresentative Compound
NutlinsDisplaces p53 via hydrophobic groove occupancyRG7112
Spiro-oxindolesMimics Trp23 interaction with MDM2MI-219
BenzodiazepinedionesStabilizes MDM2 helix-loop conformationTDP-665759

Structural data from [3] [5] [7].

Positioning of TDP665759 Within Benzodiazepinedione-Class Inhibitors

TDP665759 (C31H34Cl2IN5O2; MW: 706.44 g/mol) is a benzodiazepinedione derivative engineered to optimize binding to MDM2’s p53 pocket. Its distinct features include:

  • Bis(ortho-chlorophenyl) backbone: Enhances hydrophobic contact with MDM2’s Phe19/Leu26 subpockets [4] [7].
  • Iodine-substituted aromatic ring: Improves cell permeability and target engagement [7].
  • Tertiary amine side chain: Facilitates solubility and nuclear membrane penetration [7].

Table 3: Comparative Activity of Benzodiazepinedione Inhibitors

CompoundMDM2-p53 IC₅₀ (μM)Cellular Viability IC₅₀ (μM)Key Structural Attributes
TDP-6657590.127.02 (A549R)Iodine substitution; bis-ortho-chlorophenyl
TDP-2210830.2912.4 (A549R)Bromine substitution
Benzodiazepinedione core>1.0>20 (A549R)Unsubstituted phenyl rings

Data sourced from biochemical assays in [7].

TDP665759 exhibits dual mechanisms:

  • p53 Reactivation: Inhibits MDM2-p53 binding (IC₅₀: 0.12 μM), stabilizing p53 and inducing p21/PUMA expression [7].
  • STAT3 Pathway Inhibition: Suppresses STAT3 signaling (EC₅₀: 5.90 μM), disrupting oncogenic cross-talk in hepatocellular carcinoma (HepG2) [7].

In vivo studies show tumor regression in xenograft models, positioning TDP665759 as a next-generation benzodiazepinedione with enhanced potency over early analogs [4] [7].

Properties

CAS Number

787632-66-0

Product Name

TDP665759

IUPAC Name

(3S)-4-[(1R)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione

Molecular Formula

C31H34Cl2IN5O2

Molecular Weight

706.4 g/mol

InChI

InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m1/s1

InChI Key

NUKCQDDVORQLDB-OLILMLBXSA-N

SMILES

CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

TDP665759; TDP-665759; TDP 665759; JNJ-27291199; JNJ 27291199; JNJ27291199;

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)N)N2[C@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.